Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy-
Description
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy- (CAS 138588-54-2) is a fluorescein derivative with an aminomethyl substituent at position 5 or 6 and hydroxyl groups at positions 3' and 6'. Its molecular formula is C₂₁H₁₅NO₅, with a molecular weight of 361.35 g/mol . This compound is structurally related to fluorescein (CAS 2321-07-5), a widely used fluorescent probe, but differs in the addition of the amino group, which enhances its utility in biochemical labeling and imaging applications. The amino group enables covalent conjugation to biomolecules (e.g., via isothiocyanate intermediates), making it valuable in fluorescence polarization assays, molecular probes, and diagnostic tools .
Properties
IUPAC Name |
5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h2*1-9,22-23H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNYARGEYTXDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process begins with the condensation of ninhydrin (A ) with 4-amino-1,2-naphthoquinone (B ) in acetic acid at 50°C. This forms a vicinal diol intermediate (C ), which undergoes oxidative cleavage using periodic acid (H<sub>5</sub>IO<sub>6</sub>) to generate the spiro-isobenzofuran core (D ). The amino and hydroxyl substituents are introduced regioselectively based on the starting naphthoquinone’s substitution pattern:
Key Reaction Parameters
Optimal conditions for the target compound are derived from published protocols (Table 1):
Table 1. Reaction Conditions for One-Pot Synthesis
| Parameter | Value/Range |
|---|---|
| Solvent | Acetic acid |
| Temperature (Step 1) | 50°C |
| Time (Step 1) | 2–3 hours |
| Oxidizing Agent | H<sub>5</sub>IO<sub>6</sub> (1 mmol) |
| Time (Step 2) | 15–45 minutes |
| Yield | 70–85% |
The choice of 4-amino-1,2-naphthoquinone ensures the amino group occupies the 5- or 6-position in the final product, while the 3',6'-dihydroxy groups arise from the oxidation of the naphthoquinone’s carbonyl moieties.
Structural Control via Starting Material Selection
Regioselectivity in amino and hydroxyl group placement is governed by the naphthoquinone substrate (Table 2):
Table 2. Substituent Positioning Based on Naphthoquinone Type
| Naphthoquinone Substrate | Amino Position | Hydroxyl Positions |
|---|---|---|
| 4-Amino-1,2-naphthoquinone | 5 | 3',6' |
| 2-Amino-1,4-naphthoquinone | 6 | 3',6' |
For example, using 2-amino-1,4-naphthoquinone shifts the amino group to the 6-position due to steric and electronic effects during cyclization.
Industrial-Scale Production Considerations
While laboratory-scale synthesis relies on batch reactors, industrial applications require continuous flow systems to enhance efficiency. Key challenges include:
Catalyst Recycling
Homogeneous acid catalysts (e.g., acetic acid) complicate large-scale purification. Recent studies propose heterogenized acid catalysts (e.g., sulfonated silica) to improve recyclability.
Byproduct Management
The oxidation step generates iodate byproducts, necessitating ion-exchange resins for waste stream treatment. Automated filtration systems are critical for maintaining throughput.
Analytical Validation of Synthetic Products
Post-synthesis characterization employs:
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods using acetonitrile/water gradients resolve the target compound from isomers (retention time: 8.2 min).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 361.3 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>21</sub>H<sub>15</sub>NO<sub>5</sub> .
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of chemical entities.
Scientific Research Applications
Fluorescent Probes
One of the primary applications of this compound is as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for use in various imaging techniques, including:
- Cellular Imaging : Used to visualize cellular components and processes.
- In Vivo Imaging : Facilitates the tracking of biological processes in living organisms.
Drug Development
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, indicating its potential use in developing new antibiotics.
Material Science
Due to its unique structural characteristics, spiro compounds like this one are explored for their applications in material science:
- Dyes and Pigments : The compound can be utilized in the development of dyes due to its vibrant color properties.
- Optoelectronic Devices : Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Case Study 1: Fluorescent Imaging
In a study published in Bioconjugate Chemistry, researchers utilized spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives as fluorescent markers for live-cell imaging. The results demonstrated high specificity and low toxicity, making it a promising tool for cellular studies .
Case Study 2: Anticancer Research
A study reported in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives of this compound that exhibited significant antiproliferative activity against breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Case Study 3: Antimicrobial Activity
Research published in Pharmaceutical Biology explored the antimicrobial efficacy of spiro compounds against resistant strains of bacteria. The findings indicated that certain derivatives showed potent activity, suggesting their potential as new antimicrobial agents .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Fluorescent Probes | Cellular and In Vivo Imaging | High specificity and low toxicity |
| Drug Development | Anticancer and Antimicrobial Agents | Significant cytotoxic effects observed |
| Material Science | Dyes, OLEDs | Promising electronic properties |
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Amino vs. Carboxy Substituents: The 5(or 6)-amino derivative exhibits superior reactivity for bioconjugation compared to 6-carboxyfluorescein, which relies on carboxylate chemistry (e.g., EDC/NHS coupling). The amino group also improves membrane permeability in live-cell imaging .
- Halogenation Effects : Halogenated derivatives (e.g., Erythrosin B) show red-shifted emission and enhanced photostability due to heavy-atom effects, making them suitable for prolonged imaging but less ideal for antioxidant assays like ORAC .
- Diethylamino Groups: Solvent Red 49’s diethylamino substituents increase lipophilicity, enabling its use in non-aqueous systems such as heat transfer fluids. However, this reduces water solubility, limiting biological applications .
- pH Sensitivity : Unlike fluorescein, the 4',5'-dimethyl analog minimizes pH-dependent lactone ring opening, providing stable fluorescence across a broader pH range .
Research Findings
- Biochemical Probes: The 5(or 6)-amino derivative has been utilized in cerebrospinal fluid imaging probes, where its amino group facilitates covalent attachment to azide-functionalized carriers via thiourea linkages .
- Antioxidant Assays : Fluorescein remains the gold standard for ORAC assays due to its predictable hydrogen-atom transfer mechanism, whereas halogenated analogs (e.g., Erythrosin B) are unsuitable due to radical scavenging interference .
- Diagnostic Applications: Tetrabromo-tetrachloro derivatives (CAS 13473-26-2) are employed in histology for their high contrast, but their toxicity limits in vivo use .
Biological Activity
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to a class of spiro compounds, which are defined by their bicyclic structure where two rings share a single atom. The presence of functional groups such as amino and hydroxy enhances its reactivity and biological potential.
- Molecular Formula : C₁₈H₁₅N₁O₃
- Molecular Weight : 295.32 g/mol
- CAS Number : 63469-13-6
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can reduce cell viability and induce differentiation in neuroblastoma cells, suggesting their utility as therapeutic agents in cancer treatment .
Table 1: Summary of Biological Activities
| Compound | Activity | Mechanism |
|---|---|---|
| Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | Anticancer | Induces differentiation in neuroblastoma cells |
| Spiro derivatives with amino groups | Cytotoxicity | Inhibition of cell proliferation in cancer cell lines |
Mechanistic Studies
Further investigations into the mechanisms of action have revealed that these compounds may influence key signaling pathways associated with cell growth and apoptosis. For example, studies have shown that spiro compounds can affect the localization and expression of phosphoproteins involved in cancer cell signaling .
Case Studies
-
Neuroblastoma Cell Line Study :
- Objective : To evaluate the cytotoxic effects of spiro derivatives on neuroblastoma cells.
- Findings : The study found that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM, indicating a strong potential for therapeutic application .
- Mechanistic Investigation :
Safety and Toxicology
While exploring the biological activities, it is crucial to assess the safety profile of these compounds. The screening assessments conducted under various regulations have indicated potential toxicity concerns associated with certain derivatives, particularly regarding their persistence and bioaccumulation in environmental contexts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5/6-amino-3',6'-dihydroxy-spiroxanthenone, and how do reaction conditions influence isomer formation?
- Methodology : The compound is synthesized via multi-step condensation of isobenzofuranone and xanthene derivatives under inert atmospheres. Lewis acids (e.g., AlCl₃) catalyze the reaction, while temperature (80–120°C) and stoichiometric ratios control isomer selectivity (5- vs. 6-amino). Post-synthesis purification via column chromatography or recrystallization minimizes byproducts .
- Key Parameters :
| Parameter | Role | Optimal Range |
|---|---|---|
| Catalyst | Accelerates ring formation | 5–10 mol% Lewis acid |
| Temperature | Balances reaction rate and isomer selectivity | 90–110°C |
| Solvent | Ensures solubility and inertness | Anhydrous DMF or THF |
Q. How does this compound function as a fluorescent probe in antioxidant capacity assays like ORAC?
- Mechanism : The compound’s hydroxyl and amino groups enable hydrogen atom transfer (HAT) to quench peroxyl radicals. Its fluorescence decay (λₑₓ ≈ 485 nm, λₑₘ ≈ 520 nm) is monitored kinetically, with area-under-the-curve (AUC) calculations quantifying antioxidant activity .
- Validation : Cross-validate results with LC/MS to identify oxidation byproducts (e.g., quinone derivatives) and confirm mechanistic pathways .
Advanced Research Questions
Q. What experimental strategies differentiate the photophysical properties and biological interactions of 5-amino vs. 6-amino isomers?
- Approach :
- Spectroscopy : Compare UV-Vis absorption maxima (Δλ ≈ 5–10 nm) and fluorescence quantum yields (Φ) in solvents of varying polarity.
- Computational Modeling : Use DFT to map electron density distributions, predicting reactivity differences.
- Biological Assays : Test isomer-specific binding affinities to proteins (e.g., serum albumin) via fluorescence polarization (FP) or Förster resonance energy transfer (FRET) .
Q. How can researchers resolve contradictions in reported reaction pathways during synthesis?
- Analytical Workflow :
LC/MS : Identify intermediates and byproducts (e.g., brominated derivatives from side reactions).
HPLC-PDA : Quantify isomer ratios (5- vs. 6-amino) using reverse-phase columns (C18) with acetonitrile/water gradients.
NMR : Assign regioselectivity via NOESY correlations for spatial proximity of amino and hydroxyl groups .
Q. What advanced applications leverage the compound’s spirocyclic structure in materials science?
- Applications :
- Optoelectronic Materials : Incorporate into OLEDs or sensors, exploiting its rigid spiro structure for enhanced thermal stability.
- Polymer Chemistry : Use as a crosslinker or initiator in photopolymerization, leveraging radical scavenging properties .
Data Contradiction Analysis
Q. Why do ORAC assay results vary across studies using similar protocols?
- Root Causes :
- Isomer Impurities : Unresolved 5/6-amino mixtures alter HAT efficiency.
- Probe Concentration : Non-linear fluorescence decay at high concentrations (>10 µM).
Methodological Recommendations
- Fluorescence Quenching Studies : Use Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms. Reference the compound’s lifetime (τ ≈ 4 ns) for collisional quenching analysis .
- Synthetic Optimization : Employ design-of-experiment (DoE) models to balance yield (60–80%) and isomer selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
